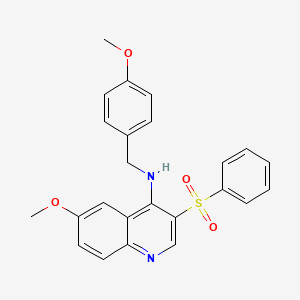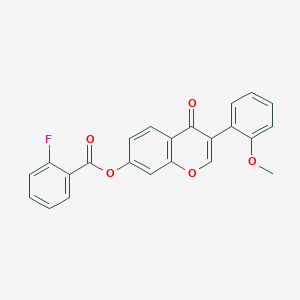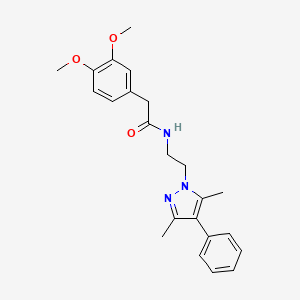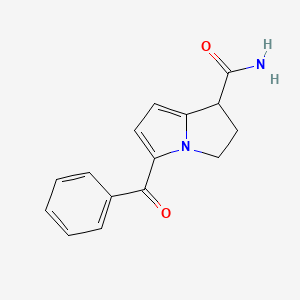![molecular formula C12H11ClN2O B2919198 1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 10021-79-1](/img/structure/B2919198.png)
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one, also known as 3-Chloro-5-methylpyrazole, is an organic compound belonging to the class of pyrazole derivatives. It is a white solid with a melting point of 165.5 °C and a boiling point of 202-203 °C. This compound has been extensively studied due to its many applications in the fields of medicine, chemistry, and biochemistry. 3-Chloro-5-methylpyrazole has been used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
Research involving pyrazoline compounds, including those with a structure similar to "1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one," has focused on their structural characterization through techniques like X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the crystal packing, molecular geometry, and intermolecular interactions within such compounds (Delgado et al., 2020). Additionally, vibrational spectroscopy and molecular docking studies have been used to analyze the equilibrium geometry, vibrational wavenumbers, and potential bioactivity of similar compounds, offering a foundation for understanding their physical, chemical, and biological properties (ShanaParveen et al., 2016).
Antimicrobial and Anticancer Potential
Several studies have synthesized and evaluated pyrazoline derivatives for their antimicrobial and anticancer activities. These research efforts involve not only the synthesis and structural characterization of these compounds but also in vitro testing against various microbial strains and cancer cell lines. For instance, novel pyrazole derivatives have shown promising results in preliminary screenings for antimicrobial and anticancer properties, suggesting their potential as therapeutic agents (Hafez et al., 2016). Furthermore, the molecular docking studies indicate these compounds' mechanisms of action, providing valuable insights into their interactions with biological targets and highlighting their therapeutic potential.
Synthesis and Application
The synthesis of "1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one" related compounds has been explored through various synthetic routes, including condensation reactions and crystal structure analyses. These synthetic approaches are crucial for the development of novel compounds with potential applications in pharmaceuticals and materials science. The detailed structural analysis further aids in understanding the physicochemical properties of these compounds, which is essential for their potential application in drug development and other scientific research areas (Kumarasinghe et al., 2009).
Eigenschaften
IUPAC Name |
1-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNWUJLSPCIJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopentyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2919118.png)


![(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2919122.png)

![2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2919125.png)

![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)

![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)
![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)

![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)